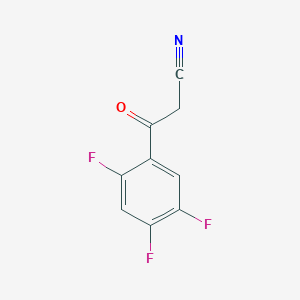

2,4,5-Trifluorobenzoylacetonitrile

Übersicht

Beschreibung

2,4,5-Trifluorobenzoylacetonitrile is an organic compound with the molecular formula C9H4F3NO. It is a white solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of three fluorine atoms attached to a benzene ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluorobenzoylacetonitrile typically involves the reaction of 2,4,5-trifluorobenzoyl chloride with acetonitrile in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{2,4,5-Trifluorobenzoyl chloride} + \text{Acetonitrile} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts and solvents such as dimethyl sulfoxide can enhance the reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-Trifluorobenzoylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Substituted benzoylacetonitriles.

Hydrolysis: 2,4,5-Trifluorobenzamide or 2,4,5-Trifluorobenzoic acid.

Reduction: 2,4,5-Trifluorobenzylamine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

TFBAc serves as an important intermediate in the synthesis of various pharmaceuticals:

- Antimicrobial Agents : Derivatives of TFBAc have shown efficacy against strains such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. Research indicates that these derivatives possess antibacterial properties due to their ability to disrupt bacterial cell function .

- Anticonvulsants and Anticancer Agents : Compounds derived from TFBAc have been explored for their anticonvulsant and cytotoxic properties. Studies have demonstrated their potential in inhibiting tumor growth and providing therapeutic benefits in epilepsy .

Agrochemical Applications

The trifluoromethyl group present in TFBAc enhances its bioactivity, making it valuable in the development of agrochemicals:

- Herbicides and Insecticides : TFBAc derivatives are being investigated for their effectiveness as herbicides and insecticides. The trifluoromethyl substituent contributes to increased potency against pests while minimizing environmental impact .

Analytical Applications

TFBAc can also be utilized in analytical chemistry:

- HPLC Method Development : The application of HPLC for monitoring the synthesis of TFBAc allows for precise control over reaction conditions and product quality. This analytical technique ensures that the synthesized compounds meet required purity standards for industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents, anticonvulsants | High efficacy against resistant strains |

| Agrochemicals | Herbicides, insecticides | Enhanced bioactivity with reduced toxicity |

| Analytical Chemistry | Monitoring synthesis via HPLC | Accurate tracking and quality control |

Case Studies

- Antimicrobial Efficacy Study : A study tested various TFBAc derivatives against Mycobacterium tuberculosis. Results showed significant inhibition at low concentrations, indicating potential for new tuberculosis treatments .

- HPLC Methodology Application : Researchers developed an HPLC method to synthesize TFBAc efficiently while ensuring product quality. The method allowed for real-time monitoring of reaction progress, leading to optimized production processes .

Wirkmechanismus

The mechanism of action of 2,4,5-Trifluorobenzoylacetonitrile is primarily related to its ability to undergo nucleophilic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the benzene ring, making it more susceptible to attack by nucleophiles. This property is exploited in the synthesis of various derivatives with enhanced biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,5-Trifluorobenzonitrile: Similar structure but lacks the acetonitrile group.

2,4,5-Trifluorobenzoyl chloride: Precursor to 2,4,5-Trifluorobenzoylacetonitrile.

2,4,5-Trifluorobenzoic acid: Hydrolysis product of this compound.

Uniqueness

This compound is unique due to the presence of both the nitrile and acetonitrile groups, which provide versatile reactivity for further chemical transformations. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

2,4,5-Trifluorobenzoylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,5-trifluorobenzoyl chloride with acetyl nitrile in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides derived from this compound demonstrated moderate inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE . Some derivatives showed lower IC50 values than the clinically used drug rivastigmine, indicating a promising potential for further development as enzyme inhibitors.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, studies have shown that compounds with this structure can induce apoptosis in A-549 and MCF-7 cells, leading to morphological changes such as membrane blebbing and nuclear disintegration . The IC50 values for these compounds ranged significantly, highlighting their varying potency against different cell lines.

Antimycobacterial Activity

The compound has also been tested for its antimycobacterial activity against Mycobacterium tuberculosis and other strains. Some derivatives exhibited minimum inhibitory concentrations (MIC) that suggest effectiveness against drug-resistant strains . The structural modifications in alkyl chains influenced their activity significantly; shorter chains tended to show lower MIC values.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The inhibition of AChE and BuChE suggests that these compounds could be utilized in treating neurodegenerative diseases by enhancing cholinergic neurotransmission.

- Induction of Apoptosis : The observed cytotoxic effects are likely due to the induction of apoptotic pathways in cancer cells, making these compounds potential candidates for anticancer therapies.

- Antimicrobial Action : The ability to inhibit mycobacterial growth indicates a possible role in treating infections caused by resistant strains.

Data Summary

| Biological Activity | IC50 Values (µM) | MIC Values (µM) | Cell Lines Tested |

|---|---|---|---|

| AChE Inhibition | 27.04 - 106.75 | - | - |

| BuChE Inhibition | 58.01 - 277.48 | - | - |

| Cytotoxicity (A-549) | Varies | - | A-549 |

| Cytotoxicity (MCF-7) | Varies | - | MCF-7 |

| Antimycobacterial | - | ≥62.5 | M. tuberculosis |

Case Studies

- Cytotoxicity Study : In vitro studies demonstrated that treatment with derivatives led to significant cell death in cancer cell lines when compared to control groups .

- Antimicrobial Efficacy : A study involving various strains of Mycobacterium showed that certain derivatives achieved MIC values as low as 62.5 µM against resistant strains .

Eigenschaften

IUPAC Name |

3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXROCPTTWLHZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645210 | |

| Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142501-42-6 | |

| Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.